molecular formula C6H10N2OS B13178721 (2-[(Methylamino)methyl]-1,3-thiazol-4-YL)methanol

(2-[(Methylamino)methyl]-1,3-thiazol-4-YL)methanol

Cat. No.: B13178721
M. Wt: 158.22 g/mol
InChI Key: ZDDMFGGRKWTMSX-UHFFFAOYSA-N
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Description

(2-[(Methylamino)methyl]-1,3-thiazol-4-YL)methanol is a chemical compound that belongs to the thiazole family Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-[(Methylamino)methyl]-1,3-thiazol-4-YL)methanol typically involves the reaction of 2-chloromethyl-1,3-thiazole with methylamine. The reaction is carried out in an organic solvent such as ethanol or methanol under reflux conditions. The product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and consistent product quality. The use of automated systems also reduces the risk of human error and increases efficiency.

Chemical Reactions Analysis

Types of Reactions

(2-[(Methylamino)methyl]-1,3-thiazol-4-YL)methanol undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to a carboxyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to its corresponding amine using reducing agents like lithium aluminum hydride.

    Substitution: The methylamino group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: (2-[(Carboxy)methyl]-1,3-thiazol-4-YL)methanol.

    Reduction: (2-[(Amino)methyl]-1,3-thiazol-4-YL)methanol.

    Substitution: Various substituted thiazole derivatives depending on the substituent used.

Scientific Research Applications

(2-[(Methylamino)methyl]-1,3-thiazol-4-YL)methanol has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex thiazole derivatives.

    Biology: Investigated for its potential as an antimicrobial agent due to the presence of the thiazole ring, which is known for its biological activity.

    Medicine: Explored for its potential use in drug development, particularly in the design of new pharmaceuticals with improved efficacy and reduced side effects.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and dyes.

Mechanism of Action

The mechanism of action of (2-[(Methylamino)methyl]-1,3-thiazol-4-YL)methanol involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors, modulating their activity. The methylamino group can form hydrogen bonds with biological molecules, enhancing the compound’s binding affinity. The hydroxymethyl group can undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects.

Comparison with Similar Compounds

Similar Compounds

    (2-[(Amino)methyl]-1,3-thiazol-4-YL)methanol: Similar structure but lacks the methyl group on the amino moiety.

    (2-[(Methylamino)methyl]-1,3-thiazol-4-YL)ethanol: Similar structure but has an ethyl group instead of a hydroxymethyl group.

    (2-[(Methylamino)methyl]-1,3-thiazol-4-YL)acetic acid: Similar structure but has a carboxyl group instead of a hydroxymethyl group.

Uniqueness

(2-[(Methylamino)methyl]-1,3-thiazol-4-YL)methanol is unique due to the presence of both a methylamino group and a hydroxymethyl group on the thiazole ring. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C6H10N2OS

Molecular Weight

158.22 g/mol

IUPAC Name

[2-(methylaminomethyl)-1,3-thiazol-4-yl]methanol

InChI

InChI=1S/C6H10N2OS/c1-7-2-6-8-5(3-9)4-10-6/h4,7,9H,2-3H2,1H3

InChI Key

ZDDMFGGRKWTMSX-UHFFFAOYSA-N

Canonical SMILES

CNCC1=NC(=CS1)CO

Origin of Product

United States

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